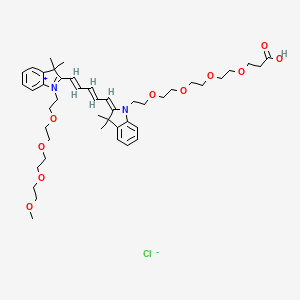

N-(m-PEG4)-N'-(PEG4-acid)-Cy5

Description

Propriétés

Formule moléculaire |

C45H65ClN2O10 |

|---|---|

Poids moléculaire |

829.5 g/mol |

Nom IUPAC |

3-[2-[2-[2-[2-[(2E)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid chloride |

InChI |

InChI=1S/C45H64N2O10.ClH/c1-44(2)37-13-9-11-15-39(37)46(20-23-52-28-31-56-34-33-54-26-25-50-5)41(44)17-7-6-8-18-42-45(3,4)38-14-10-12-16-40(38)47(42)21-24-53-29-32-57-36-35-55-30-27-51-22-19-43(48)49;/h6-18H,19-36H2,1-5H3;1H |

Clé InChI |

VGWYWHBAFATVCR-UHFFFAOYSA-N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

N-(m-PEG4)-N'-(PEG4-acid)-Cy5 |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to m-PEG4-PEG4-acid-Cy5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-PEG4-PEG4-acid-Cy5, a bifunctional fluorescent labeling reagent. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this compound in their experimental workflows. This guide covers the core properties of the molecule, detailed experimental protocols for its application, and visual representations of key processes.

Core Concepts: Understanding m-PEG4-PEG4-acid-Cy5

m-PEG4-PEG4-acid-Cy5 is a specialized chemical compound that integrates a near-infrared cyanine (B1664457) dye (Cy5) with a flexible polyethylene (B3416737) glycol (PEG) linker. This structure imparts unique properties that are highly valuable in biological research. The molecule consists of three key components:

-

m-PEG4 (Methoxy-Polyethylene Glycol): A methoxy-capped four-unit PEG chain that enhances the overall water solubility and biocompatibility of the molecule. This moiety helps to prevent aggregation and reduces non-specific binding in biological systems.

-

PEG4-acid (Polyethylene Glycol-Carboxylic Acid): A four-unit PEG chain terminating in a carboxylic acid group (-COOH). This functional group is the primary site for covalent conjugation to primary amine groups (-NH2) present on biomolecules such as proteins, antibodies, and peptides.

-

Cy5 (Cyanine 5): A fluorescent dye that exhibits strong absorption and emission in the far-red region of the electromagnetic spectrum. This property is particularly advantageous for biological imaging as it minimizes autofluorescence from endogenous cellular components, leading to a higher signal-to-noise ratio.

The hydrophilic PEG spacer not only improves solubility but also provides a flexible linker arm that can reduce steric hindrance during conjugation and subsequent biological interactions.

Data Presentation: Quantitative Properties

The key quantitative properties of m-PEG4-PEG4-acid-Cy5 are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₄₅H₆₅ClN₂O₁₀ | [1] |

| Molecular Weight | 829.5 g/mol | [1] |

| CAS Number | 2107273-32-3 | [1] |

| Purity | ≥98% | [1] |

| Excitation Maximum (λex) | 649 nm | [1] |

| Emission Maximum (λem) | 667 nm | [1] |

| Molar Extinction Coefficient (ε) | ~170,000 cm⁻¹M⁻¹ | [1] |

| Quantum Yield (Φ) | ~0.2 (typical for Cy5 dyes) | |

| Solubility | Water, DMSO, DMF, DCM | [1] |

| Storage Conditions | -20°C, desiccated, protected from light | [1] |

Experimental Protocols

This section provides detailed methodologies for the use of m-PEG4-PEG4-acid-Cy5 in common laboratory applications.

General Handling and Storage

-

Storage: Upon receipt, store m-PEG4-PEG4-acid-Cy5 at -20°C, protected from light and moisture.

-

Stock Solution Preparation: To facilitate accurate dispensing, it is recommended to prepare a stock solution. Dissolve the desired amount of m-PEG4-PEG4-acid-Cy5 in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of, for example, 10 mg/mL. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.

Protocol for Labeling Primary Amines (e.g., Proteins, Antibodies)

This protocol describes the covalent conjugation of the carboxylic acid group of m-PEG4-PEG4-acid-Cy5 to primary amines on a target molecule using EDC-NHS chemistry.

Materials:

-

m-PEG4-PEG4-acid-Cy5

-

Target molecule with primary amines (e.g., protein, antibody)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Purification column (e.g., size-exclusion chromatography, dialysis cassette)

-

Anhydrous DMSO or DMF

Procedure:

-

Prepare the Target Molecule:

-

Dissolve the amine-containing molecule in the Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).

-

Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the conjugation reaction. If necessary, perform a buffer exchange into PBS.

-

-

Activation of m-PEG4-PEG4-acid-Cy5:

-

Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.

-

In a separate microcentrifuge tube, dissolve the required amount of m-PEG4-PEG4-acid-Cy5 in a small volume of anhydrous DMSO or DMF.

-

Add the m-PEG4-PEG4-acid-Cy5 solution to the Activation Buffer.

-

Add a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS relative to the amount of m-PEG4-PEG4-acid-Cy5.

-

Vortex briefly and incubate for 15-30 minutes at room temperature, protected from light. This step forms a semi-stable NHS ester.

-

-

Conjugation to the Target Molecule:

-

Add the activated m-PEG4-PEG4-acid-Cy5 solution to the prepared target molecule solution. A 1.5- to 10-fold molar excess of the activated linker to the target molecule is a common starting point, but this should be optimized for your specific application.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation, protected from light.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove unreacted m-PEG4-PEG4-acid-Cy5 and reaction byproducts using a suitable purification method.

-

Size-Exclusion Chromatography (SEC): Use a desalting column (e.g., Sephadex G-25) equilibrated with PBS. The labeled protein will elute in the void volume.

-

Dialysis: Dialyze the reaction mixture against PBS at 4°C with several buffer changes to remove small molecule impurities.

-

-

Characterization (Optional but Recommended):

-

Confirm the successful conjugation and determine the degree of labeling (DOL) using UV-Vis spectrophotometry. Measure the absorbance at 280 nm (for the protein) and ~649 nm (for Cy5).

-

Mandatory Visualizations

The following diagrams illustrate key conceptual and experimental workflows related to m-PEG4-PEG4-acid-Cy5.

Caption: Molecular components of m-PEG4-PEG4-acid-Cy5.

Caption: Amine conjugation via EDC-NHS chemistry.

Caption: Step-by-step protein labeling workflow.

Caption: Workflow for cellular imaging applications.

References

N-(m-PEG4)-N'-(PEG4-acid)-Cy5 spectral properties

An In-depth Technical Guide on the Spectral Properties of N-(m-PEG4)-N'-(PEG4-acid)-Cy5

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorescent dye featuring a Cyanine (B1664457) 5 (Cy5) core functionalized with two polyethylene (B3416737) glycol (PEG) chains.[1][2] One chain is terminated with a methoxy (B1213986) group, while the other ends with a carboxylic acid, providing a reactive handle for bioconjugation.[1][] The Cy5 core provides strong fluorescence in the far-red region of the spectrum, which is advantageous for biological imaging as it minimizes autofluorescence from endogenous molecules.[4][5] The hydrophilic PEG linkers enhance the dye's solubility in aqueous media, improve its biocompatibility, and reduce non-specific binding and aggregation, which can be a common issue with cyanine dyes.[][4][6]

This guide provides a comprehensive overview of the core spectral properties of this compound, detailed experimental protocols for their characterization, and a visualization of a common application workflow.

Core Spectral Properties

The photophysical characteristics of this compound are primarily defined by the Cy5 fluorophore. The quantitative spectral data are summarized below for easy reference.

| Property | Value |

| Excitation Maximum (λex) | 649 nm[1][] |

| Emission Maximum (λem) | 667 nm[1][] |

| Molar Extinction Coefficient (ε) | ~170,000 cm⁻¹M⁻¹[1][4] |

| Quantum Yield (Φ) | ~0.2 (Typical for Cy5 dyes)[4][5][6] |

| Recommended Laser Line | 633 nm or 647 nm[7] |

| Solubility | Water, DMSO, DMF, DCM[1][] |

Note: The quantum yield is a typical value for Cy5 dyes and may vary based on environmental factors such as solvent, pH, and temperature.[4][8]

Experimental Protocols

Accurate determination of spectral properties is critical for quantitative fluorescence applications. The following are generalized protocols for key measurements.

Determination of Fluorescence Excitation and Emission Spectra

This protocol outlines the procedure for measuring the fluorescence spectra to determine the excitation and emission maxima (λex and λem).

Materials:

-

This compound

-

Spectroscopy-grade solvent (e.g., Phosphate-Buffered Saline (PBS), DMSO)[4]

-

Spectrofluorometer[4]

-

Quartz cuvettes[4]

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the dye in a suitable solvent like DMSO.[4]

-

Dilute the stock solution in the desired measurement buffer (e.g., PBS) to a final concentration in the nanomolar range.[4]

-

The final absorbance of the solution at the excitation maximum should be below 0.1 to prevent inner-filter effects.[4][9]

-

-

Emission Spectrum Measurement:

-

Excitation Spectrum Measurement:

-

Data Analysis:

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a substance absorbs light at a specific wavelength and is determined using the Beer-Lambert law (A = εcl).[6][13]

Materials:

-

This compound

-

Spectroscopy-grade solvent

-

UV-Vis Spectrophotometer[13]

-

Analytical balance[14]

-

Volumetric flasks and pipettes[6]

Procedure:

-

Prepare a Stock Solution: Accurately weigh a small amount of the dye and dissolve it in a precise volume of solvent to create a stock solution of known concentration (c).[14]

-

Prepare Dilutions: Perform a series of accurate serial dilutions of the stock solution to create several samples of varying concentrations.[14][15]

-

Measure Absorbance:

-

Data Analysis:

-

Plot absorbance (A) on the y-axis versus concentration (c) on the x-axis.[16]

-

The data should form a straight line that passes through the origin.

-

Perform a linear regression on the data.[16]

-

According to the Beer-Lambert law, the slope of the line is equal to the molar extinction coefficient (ε) when the path length (l) is 1 cm.[16]

-

Determination of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. It is typically determined using the comparative method, which involves a reference standard with a known quantum yield.[9]

Materials:

-

This compound (Sample)

-

A suitable quantum yield standard (e.g., Rhodamine 101 in ethanol, Φ = 0.96)

-

Spectroscopy-grade solvent (the same for both sample and standard)

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

Procedure:

-

Solution Preparation:

-

Prepare a series of at least four dilute solutions for both the sample and the standard in the same solvent.

-

The absorbance of these solutions at the excitation wavelength should be kept low (between 0.02 and 0.1) to avoid inner-filter effects.[17]

-

-

Absorbance Measurement:

-

Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

-

Fluorescence Measurement:

-

In the spectrofluorometer, set the excitation wavelength. Ensure the excitation and emission slit widths are identical for all measurements.

-

Measure the fluorescence emission spectrum for each solution, ensuring the entire emission band is captured.

-

Measure a solvent blank and subtract it from each spectrum.

-

-

Data Analysis:

-

For each corrected spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Perform a linear regression for both data sets. The slope of each line is the gradient (Grad).[17]

-

Calculate the quantum yield of the sample (Φx) using the following equation: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) Where:

-

Φₛₜ is the quantum yield of the standard.

-

Gradₓ and Gradₛₜ are the gradients from the plots for the sample and standard, respectively.

-

ηₓ and ηₛₜ are the refractive indices of the solvents used for the sample and standard (if different, otherwise the term is 1).

-

-

Application Workflow: Bioconjugation

The terminal carboxylic acid on this compound allows for its covalent attachment to primary amines on biomolecules like proteins.[1][] This is typically achieved by first activating the carboxylic acid with carbodiimide (B86325) chemistry (e.g., using EDC and NHS) to form a reactive NHS ester, which then readily reacts with the amine.

Caption: Generalized workflow for the covalent labeling of proteins.

Conclusion

This compound is a versatile far-red fluorescent probe designed for robust performance in biological applications. Its excellent spectral properties, enhanced aqueous solubility, and reactive handle for bioconjugation make it a valuable tool for researchers in molecular imaging, flow cytometry, FRET, and other fluorescence-based assays.[2][5] Adherence to rigorous experimental protocols for its characterization and use will ensure high-quality, reproducible data in demanding research and development settings.

References

- 1. This compound, 2107273-32-3 | BroadPharm [broadpharm.com]

- 2. This compound [myskinrecipes.com]

- 4. benchchem.com [benchchem.com]

- 5. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [axispharm.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. leica-microsystems.com [leica-microsystems.com]

- 9. static.horiba.com [static.horiba.com]

- 10. emeraldcloudlab.com [emeraldcloudlab.com]

- 11. ossila.com [ossila.com]

- 12. chemistry.montana.edu [chemistry.montana.edu]

- 13. smart.dhgate.com [smart.dhgate.com]

- 14. 3.2.2. Determination of the Molar Extinction Coefficient of the Compounds [bio-protocol.org]

- 15. Molar Extinction Coefficient Calculation [alphalyse.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. iss.com [iss.com]

A Technical Guide to the Spectroscopic Properties of PEGylated Cy5 Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the excitation and emission spectra of PEGylated Cy5 (Cyanine5) acid. It is intended for researchers, scientists, and drug development professionals who utilize fluorescent probes for imaging, quantification, and other analytical applications. This document details the core spectroscopic properties, outlines experimental protocols for their measurement, and discusses factors that can influence the fluorescence of this versatile dye.

Introduction to PEGylated Cy5 Acid

Cyanine5 (Cy5) is a synthetic fluorescent dye belonging to the cyanine (B1664457) family, known for its high molar extinction coefficient and good quantum yield in the far-red region of the electromagnetic spectrum.[1] This spectral characteristic is particularly advantageous for biological applications as it minimizes autofluorescence from endogenous molecules in cells and tissues, leading to a superior signal-to-noise ratio.[2]

The "acid" functionality, typically a carboxylic acid group (-COOH), allows for the covalent conjugation of the dye to primary amines on biomolecules like proteins, peptides, and modified oligonucleotides through the formation of an amide bond, often facilitated by carbodiimide (B86325) chemistry.

PEGylation , the attachment of polyethylene (B3416737) glycol (PEG) chains, is a common modification to Cy5. This process enhances the hydrophilicity of the dye, which can improve its solubility in aqueous buffers and reduce non-specific binding to biological surfaces.[3] For most applications, the core photophysical properties of the Cy5 fluorophore remain largely unchanged by the addition of PEG linkers.[3]

Core Spectroscopic Properties

The photophysical characteristics of PEGylated Cy5 acid are primarily dictated by the Cy5 core. The following table summarizes the key quantitative spectral data for PEGylated Cy5 acid and the parent Cy5 dye for comparison. It is important to note that these values can exhibit slight variations depending on the specific experimental conditions, such as the solvent, pH, and conjugation state.[1]

| Property | PEGylated Cy5 Acid | Standard Cy5 | Unit |

| Excitation Maximum (λex) | ~650 nm[4][5][6] | ~649 - 651 nm[1][3] | nm |

| Emission Maximum (λem) | ~670 nm[4][5][6][7] | ~666 - 670 nm[1][3] | nm |

| Molar Extinction Coeff. (ε) | Not consistently specified for PEGylated variant | ~250,000[1][3] | M⁻¹cm⁻¹ |

| Quantum Yield (Φ) | Not consistently specified for PEGylated variant | ~0.2 - 0.27[1][3] | unitless |

| Recommended Laser Lines | 633 nm or 647 nm[3] | 633 nm or 647 nm[1][3] | nm |

| Common Emission Filter | 660/20 or similar long-pass | 660/20 or similar long-pass[1] | nm |

| Solubility | Enhanced in aqueous solutions[5][6] | Soluble in organic solvents (DMSO, DMF)[3] | - |

Principle of Fluorescence: The Jablonski Diagram

The phenomenon of fluorescence is best described by a Jablonski diagram.[8][9] When a fluorophore like Cy5 absorbs a photon of light, an electron is promoted from its ground electronic state (S₀) to a higher energy excited singlet state (S₁ or S₂).[8] The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes like internal conversion and vibrational relaxation.[10] The fluorescence emission occurs when the electron returns to the ground state (S₀) from the S₁ state, releasing a photon.[11] Because some energy is lost during the relaxation process, the emitted photon has lower energy and thus a longer wavelength than the absorbed photon.[8] This energy difference is known as the Stokes Shift.

Experimental Protocol: Measurement of Excitation and Emission Spectra

The following is a generalized protocol for determining the excitation and emission spectra of PEGylated Cy5 acid. This should be adapted based on the specific instrumentation and experimental context.

Materials and Equipment

-

PEGylated Cy5 Acid

-

Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO))

-

Fluorometer or spectrofluorometer

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and precision pipettes

Experimental Workflow

Detailed Procedure

-

Sample Preparation : Prepare a stock solution of PEGylated Cy5 acid in a suitable solvent (e.g., DMSO). From this stock, prepare a dilute working solution in the final spectroscopic solvent (e.g., PBS pH 7.4).

-

Absorbance Measurement : Using a UV-Vis spectrophotometer, measure the absorbance of the working solution. Adjust the concentration until the absorbance at the expected excitation maximum (~650 nm) is below 0.1 to avoid inner filter effects.[1]

-

Emission Spectrum Measurement :

-

Transfer the diluted sample to a quartz cuvette and place it in the spectrofluorometer.

-

Set the excitation wavelength to the absorbance maximum determined in the previous step (or ~650 nm).

-

Scan the emission monochromator over a wavelength range that brackets the expected emission, for instance, from 660 nm to 750 nm.[12]

-

The wavelength corresponding to the peak intensity is the emission maximum (λem).

-

-

Excitation Spectrum Measurement :

-

Set the emission monochromator to the emission maximum (λem) determined above (~670 nm).

-

Scan the excitation monochromator over a range of wavelengths, for example, from 550 nm to 660 nm.

-

The resulting spectrum should resemble the absorbance spectrum, and the peak wavelength is the excitation maximum (λex).

-

-

Data Analysis : Identify the peak wavelengths for both the excitation and emission spectra. If performing quantitative measurements, such as determining quantum yield, it is crucial to subtract the spectrum of a solvent blank and correct for the instrument's spectral response.[13]

Factors Influencing Spectroscopic Properties

The fluorescence of Cy5 and its derivatives can be influenced by several environmental factors. Understanding these is critical for obtaining reproducible and accurate results.

-

pH : Cy5 dyes are generally stable and maintain their fluorescence over a broad pH range, typically from pH 4 to 10.[14] However, extreme pH values can lead to dye degradation.

-

Solvent Polarity : The choice of solvent can subtly influence the exact positions of the excitation and emission maxima. It is essential to perform characterizations in the same solvent system that will be used for the final application.[14]

-

Bioconjugation : Covalent attachment to a biomolecule can alter the local microenvironment of the dye, potentially causing small spectral shifts. The Degree of Labeling (DOL)—the number of dye molecules per biomolecule—can also impact fluorescence. High DOL can lead to self-quenching, reducing the overall fluorescence intensity.[14]

-

Photobleaching : Like all fluorophores, Cy5 is susceptible to photobleaching, an irreversible photochemical destruction of the dye upon prolonged exposure to excitation light.[15] This can lead to a reduction in fluorescence signal over time.

Conclusion

PEGylated Cy5 acid is a powerful fluorescent probe for biological research and development, offering bright, far-red fluorescence with improved aqueous solubility. Its core spectroscopic properties, centered around an excitation maximum of ~650 nm and an emission maximum of ~670 nm, make it compatible with common laser lines and filter sets. For optimal performance, researchers must consider the influence of the experimental environment and employ standardized protocols for spectral characterization. This guide provides the foundational knowledge required for the effective and accurate use of PEGylated Cy5 acid in demanding scientific applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]

- 3. benchchem.com [benchchem.com]

- 4. Cy5 PEG acid, Cy5-PEG-COOH [nanocs.net]

- 5. nanocs.net [nanocs.net]

- 6. nanocs.net [nanocs.net]

- 7. DSPE-PEG-Cy5, MW 2,000 | BroadPharm [broadpharm.com]

- 8. Physics of Fluorescence - the Jablonski Diagram - NIGHTSEA [nightsea.com]

- 9. horiba.com [horiba.com]

- 10. Jablonski Energy Diagram [evidentscientific.com]

- 11. researchgate.net [researchgate.net]

- 12. courses.physics.illinois.edu [courses.physics.illinois.edu]

- 13. Cyanine dyes as ratiometric fluorescence standards for the far-red spectral region - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 14. nbinno.com [nbinno.com]

- 15. researchgate.net [researchgate.net]

In-Depth Technical Guide: Solubility of N-(m-PEG4)-N'-(PEG4-acid)-Cy5 in Phosphate-Buffered Saline (PBS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-(m-PEG4)-N'-(PEG4-acid)-Cy5 in phosphate-buffered saline (PBS). Due to the limited availability of explicit quantitative solubility data for this specific molecule in public literature, this guide synthesizes information from manufacturer datasheets for the compound and related molecules, and presents a detailed experimental protocol for its empirical determination.

Core Properties and Qualitative Solubility

This compound is a near-infrared (NIR) fluorescent probe widely utilized in bioconjugation and cellular imaging applications.[1] Its structure incorporates a Cy5 core, which provides the fluorescent properties, and two polyethylene (B3416737) glycol (PEG) chains. These hydrophilic PEG spacers are crucial as they significantly increase the molecule's solubility in aqueous media.[2][][4]

Product data sheets consistently list the compound as being soluble in water, as well as in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[2] This inherent water solubility suggests good solubility in aqueous buffers like PBS.

Factors Influencing Solubility in PBS

The solubility of this compound in PBS can be influenced by several factors:

-

pH: The terminal carboxylic acid group has a pKa that will affect its charge state depending on the pH of the PBS solution. Standard PBS has a pH of approximately 7.4, at which the carboxylic acid will be deprotonated, enhancing its solubility.

-

Temperature: While specific data is unavailable, the solubility of most compounds, including this dye, is generally expected to increase with temperature.

-

Ionic Strength: The salt concentration of the PBS can impact the solubility of the dye.

-

Purity of the Compound: Impurities can affect the observed solubility. The compound is typically available with a purity of 98%.[2]

Quantitative Data Summary

As of the latest literature review, specific quantitative solubility limits (e.g., mg/mL or molarity) for this compound in PBS have not been published. The available data on its physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C45H65ClN2O10 | [2] |

| Molecular Weight | 829.5 g/mol | [2] |

| Purity | >98% | [2] |

| Excitation Maximum (λex) | 649 nm | [2] |

| Emission Maximum (λem) | 667 nm | [2] |

| Molar Extinction Coeff. (ε) | ~170,000 cm⁻¹M⁻¹ | [5] |

| Qualitative Solubility | Water, DMSO, DMF, DCM | [2] |

Experimental Protocol for Quantitative Solubility Determination in PBS

To empirically determine the solubility of this compound in PBS, the following protocol, adapted from generalized methods for fluorescent dyes, is recommended. This method is based on measuring the absorbance of saturated solutions.

Materials and Equipment

-

This compound solid

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Vortex mixer

-

Benchtop centrifuge

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Calibrated analytical balance

-

Microcentrifuge tubes (1.5 mL)

Procedure

-

Preparation of Supersaturated Solutions:

-

Accurately weigh out an excess amount of the solid dye (e.g., 1-2 mg) into several microcentrifuge tubes.

-

Add a defined volume of PBS (e.g., 500 µL) to each tube.

-

Vortex the tubes vigorously for 2-3 minutes to facilitate dissolution.

-

Incubate the tubes at a controlled temperature (e.g., room temperature, 25°C) for a set period (e.g., 24 hours) with gentle agitation to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved solid dye.

-

-

Preparation of Dilutions for Spectrophotometry:

-

Carefully collect a known volume of the clear supernatant from each tube, avoiding disturbance of the pellet. This is the saturated solution.

-

Perform a series of accurate serial dilutions of the supernatant in fresh PBS. The dilution factor should be sufficient to bring the absorbance into the linear range of the spectrophotometer (typically 0.1 - 1.0 A.U.).

-

-

Absorbance Measurement:

-

Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Use PBS to blank the instrument at the maximum absorbance wavelength (λmax) of the dye, which is 649 nm.[2]

-

Measure the absorbance of each diluted sample at 649 nm.

-

-

Calculation of Solubility:

-

Use the Beer-Lambert law (A = εcl) to calculate the concentration of the diluted sample:

-

A = Absorbance

-

ε = Molar extinction coefficient (~170,000 M⁻¹cm⁻¹)[5]

-

c = Concentration (in M)

-

l = Path length of the cuvette (typically 1 cm)

-

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution.

-

Convert the molar concentration to mg/mL by multiplying by the molecular weight (829.5 g/mol ) and dividing by 1000.

-

Visualization of Experimental Workflows

Workflow for Solubility Determination

The logical flow for the experimental determination of solubility is outlined below.

Caption: Workflow for determining the solubility of the dye in PBS.

General Workflow for Dye Solution Preparation for Bioconjugation

The following diagram illustrates a typical workflow for preparing a solution of this compound in PBS for a subsequent bioconjugation reaction, such as labeling a protein.

Caption: Workflow for preparing a dye solution in PBS for bioconjugation.

References

An In-depth Technical Guide to N-(m-PEG4)-N'-(PEG4-acid)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the bifunctional fluorescent linker, N-(m-PEG4)-N'-(PEG4-acid)-Cy5. This molecule is a valuable tool in various research and development applications, particularly in bioconjugation for labeling and tracking biomolecules. Its structure combines a near-infrared (NIR) Cyanine5 (Cy5) fluorophore with two polyethylene (B3416737) glycol (PEG4) chains, enhancing solubility and providing a reactive terminal carboxylic acid for covalent attachment.

Core Molecular Data

The key quantitative properties of this compound are summarized below. This data is essential for experimental design, including calculating molar quantities and setting up detection instrumentation.

| Property | Value | Reference |

| Molecular Weight (MW) | 829.5 g/mol | [1][] |

| Molecular Formula | C₄₅H₆₅ClN₂O₁₀ | [1][][3] |

| CAS Number | 2107273-32-3 | [1][] |

| Excitation Maximum (λex) | 649 nm | [1] |

| Emission Maximum (λem) | 667 nm | [1] |

| Purity | ≥98% | [1] |

| Solubility | Water, DMSO, DMF, DCM | [1] |

Technical Overview and Applications

This compound is a specialized chemical reagent designed for covalently labeling biomolecules. Its unique structure offers several advantages for researchers:

-

Fluorescent Labeling : The integrated Cy5 dye is a bright, far-red fluorophore. Its fluorescence in the near-infrared spectrum is ideal for biological applications due to minimal autofluorescence from cells and tissues, allowing for sensitive detection.[3][4] This makes it suitable for a range of applications including fluorescence microscopy, flow cytometry, and in vivo imaging.[3]

-

Bioconjugation : The molecule features a terminal carboxylic acid (-COOH) group.[1][] This functional group allows for the covalent attachment of the dye to primary amine groups (-NH₂) present on biomolecules such as proteins, antibodies, peptides, and amine-modified oligonucleotides.[1][5]

-

PEG Linker : The dual PEG4 spacers are hydrophilic, which significantly increases the water solubility of the entire molecule and the resulting conjugate.[1][5] In drug development and in vivo studies, PEGylation is a well-established technique to improve the pharmacokinetic properties of molecules and reduce their immunogenicity.[3]

This combination of features makes this compound a powerful linker for creating fluorescently-tagged biomolecules to study cellular processes, protein interactions, and drug delivery mechanisms.[3] It is also used in the synthesis of PROTACs (PROteolysis TArgeting Chimeras) as a fluorescent PEG linker.[6]

Experimental Protocol: Amine Labeling

The following is a generalized protocol for the conjugation of this compound to a protein containing primary amines (e.g., lysine (B10760008) residues) using carbodiimide (B86325) chemistry.

Objective: To covalently label a target protein with the Cy5 fluorophore for detection.

Materials:

-

This compound

-

Target protein with accessible primary amines (e.g., Antibody in PBS)

-

Activation Reagents:

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

-

Reaction Buffer: Amine-free buffer, such as MES buffer or PBS (pH 7.2-7.5)

-

Quenching Buffer: e.g., 1 M Tris-HCl, pH 8.0

-

Purification System: Size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis system

-

Anhydrous DMSO or DMF

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO.

-

Prepare fresh stock solutions of EDC and NHS in reaction buffer or water immediately before use.

-

Ensure the target protein is in an amine-free buffer. If not, perform a buffer exchange.

-

-

Activation of Carboxylic Acid:

-

In a microcentrifuge tube, mix this compound with a molar excess of EDC and NHS in reaction buffer.

-

A typical molar ratio is 1:2:4 (Dye:EDC:NHS).

-

Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group, forming a more stable NHS ester.

-

-

Conjugation to Protein:

-

Add the activated dye solution to the protein solution. The molar ratio of dye to protein should be optimized for the specific application but can range from 5:1 to 20:1.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.

-

-

Quenching the Reaction:

-

Add quenching buffer (e.g., Tris-HCl) to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

-

-

Purification of the Conjugate:

-

Separate the labeled protein from unreacted dye and byproducts.

-

For proteins, size-exclusion chromatography is highly effective. The first colored fraction to elute will be the Cy5-labeled protein.

-

Alternatively, use dialysis against a suitable buffer (e.g., PBS) with several buffer changes.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~649 nm (for Cy5).

-

Visualized Workflow and Pathways

The logical flow of the experimental protocol for labeling a biomolecule can be visualized to clarify the sequence of steps from reagent preparation to the final purified product.

Caption: Workflow for protein conjugation with this compound.

References

The Core of Bioconjugation: An In-depth Technical Guide to Bifunctional Fluorescent PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

Bifunctional fluorescent Polyethylene (B3416737) Glycol (PEG) linkers are indispensable tools in modern biotechnology and medicine, acting as molecular bridges that connect a biomolecule to a fluorescent dye with a flexible, biocompatible spacer. Their unique tripartite structure allows for the precise labeling and tracking of proteins, antibodies, and other biologics, providing critical insights into drug delivery mechanisms, cellular uptake, and biomolecular interactions. This guide delves into the core principles of these linkers, offering a comprehensive overview of their components, applications, and the experimental protocols necessary for their successful implementation.

Anatomy of a Bifunctional Fluorescent PEG Linker

At its core, a bifunctional fluorescent PEG linker consists of three key components: a fluorescent probe for detection, a PEG spacer to enhance solubility and reduce steric hindrance, and two reactive functional groups for conjugation to target molecules.

-

The Fluorescent Probe: This component allows for the visualization and quantification of the labeled molecule. The choice of fluorophore is dictated by the specific experimental requirements, such as the desired wavelength of excitation and emission, brightness, and photostability.

-

The PEG Spacer: The polyethylene glycol chain is a hydrophilic and non-immunogenic polymer that imparts several advantageous properties to the conjugate. It increases the hydrodynamic radius of the molecule, which can prolong its circulation half-life in vivo.[1] Furthermore, the PEG spacer enhances water solubility, prevents aggregation, and provides a flexible connection that minimizes interference with the biological activity of the labeled molecule.[2] These linkers are available in a variety of molecular weights, typically ranging from a few hundred to several thousand Daltons, allowing for precise control over the spacer length.[2]

-

Bifunctional Reactive Groups: These groups enable the covalent attachment of the linker to two different molecules. Heterobifunctional linkers, which possess two different reactive groups, are particularly valuable for connecting distinct molecular entities, such as an antibody and a drug payload in an antibody-drug conjugate (ADC).[1] Common reactive groups include N-hydroxysuccinimide (NHS) esters for targeting primary amines (e.g., lysine (B10760008) residues) and maleimides for targeting thiols (e.g., cysteine residues).[3][4]

Quantitative Properties of Common Fluorophores

The selection of a fluorescent dye is a critical step in designing a bifunctional linker. The following tables summarize the key quantitative properties of commonly used fluorophores to aid in this selection process. Brightness is a product of the molar extinction coefficient and the quantum yield.[5]

Table 1: Properties of Fluorescein and Rhodamine Dyes

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| FITC (Fluorescein) | 494 | 520 | 73,000[6] | 0.92[6] |

| Rhodamine B | 543 | 565 | 106,000[7] | ~0.70[7] |

| Rhodamine 6G | 530 | 550 | 116,000[8] | 0.95[8] |

| TRITC | ~550 | ~575 | ~85,000 | ~0.20 |

Table 2: Properties of Cyanine (Cy) Dyes

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| Cy3 | 550 | 570 | 150,000 | ~0.15 |

| Cy5 | 650 | 670 | 250,000 | ~0.20 |

| Cy7 | 750 | 773 | 250,000[] | ~0.12 |

Note: Molar extinction coefficients and quantum yields for Cyanine dyes are approximate and can vary based on conjugation and environment.

Key Applications in Research and Drug Development

Bifunctional fluorescent PEG linkers are instrumental in a wide array of applications, from fundamental biological research to the development of novel therapeutics.

-

Antibody-Drug Conjugates (ADCs): In ADCs, these linkers connect a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells.[10] The fluorescent component allows for the tracking of the ADC, providing insights into its distribution, internalization, and payload release.[10]

-

In Vivo Imaging: The PEG component enhances the pharmacokinetic properties of the fluorescent probe, leading to longer circulation times and improved tumor accumulation, which is crucial for in vivo imaging applications.

-

Cellular Tracking and Uptake Studies: By labeling proteins or nanoparticles, researchers can visualize their journey into cells, elucidating pathways such as receptor-mediated endocytosis.[]

-

Biomolecular Interaction Studies: These linkers can be used to label interacting partners, enabling the study of protein-protein or protein-drug interactions through techniques like Förster Resonance Energy Transfer (FRET).

Experimental Protocols

The successful use of bifunctional fluorescent PEG linkers hinges on robust and well-defined experimental protocols. Below are detailed methodologies for common applications.

General Protocol for Protein Labeling

This protocol describes the conjugation of a fluorescent PEG linker to a protein using either NHS ester or maleimide (B117702) chemistry.

Materials:

-

Protein of interest in an appropriate buffer (e.g., PBS)

-

Bifunctional fluorescent PEG linker (e.g., FITC-PEG-NHS or Cy5-PEG-Maleimide)

-

Amine-free buffer (for NHS ester reactions, e.g., PBS, pH 7.2-8.0)[12]

-

Thiol-free buffer (for maleimide reactions, e.g., PBS, pH 6.5-7.5)[12]

-

Anhydrous DMSO or DMF to dissolve the linker

-

Reducing agent (for maleimide reactions, e.g., TCEP)

-

Quenching reagent (e.g., Tris or glycine (B1666218) for NHS esters; cysteine or β-mercaptoethanol for maleimides)

-

Purification column (e.g., size-exclusion chromatography)

Methodology for NHS Ester Chemistry:

-

Protein Preparation: Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL. The pH should be between 7.2 and 8.0 for optimal reaction with NHS esters.[12]

-

Linker Preparation: Immediately before use, dissolve the fluorescent PEG-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

-

Conjugation: Add a 5- to 20-fold molar excess of the linker to the protein solution. Incubate for 30-60 minutes at room temperature or 2 hours on ice.[12]

-

Quenching: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction.

-

Purification: Remove unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis.

Methodology for Maleimide Chemistry:

-

Protein Reduction (if necessary): If targeting existing disulfide bonds, reduce them with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

-

Protein Preparation: Ensure the protein is in a thiol-free buffer at a concentration of 1-10 mg/mL. The pH should be between 6.5 and 7.5 for optimal reaction with maleimides.[4]

-

Linker Preparation: Dissolve the fluorescent PEG-maleimide in anhydrous DMSO or DMF.

-

Conjugation: Add a 10- to 20-fold molar excess of the linker to the protein solution. Incubate for 1-2 hours at room temperature.

-

Quenching: Add a quenching reagent like cysteine or β-mercaptoethanol to quench unreacted maleimide groups.

-

Purification: Purify the conjugate using SEC or dialysis.

Characterization of the Fluorescent Conjugate

SDS-PAGE Analysis: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to confirm the increase in molecular weight of the protein after PEGylation. However, PEGylated proteins often migrate slower than expected, and bands may appear smeared due to the interaction between PEG and SDS.[13][14] Native PAGE can be an alternative to avoid this issue.[13][14]

UV-Vis Spectroscopy: This technique is used to determine the concentration of the protein and the degree of labeling (DOL). The absorbance of the conjugate is measured at 280 nm (for the protein) and the excitation maximum of the fluorophore. The DOL can be calculated using the Beer-Lambert law, correcting for the fluorophore's absorbance at 280 nm.[]

Workflow for Antibody-Drug Conjugate (ADC) Development

The creation of an ADC is a multi-step process that leverages bifunctional linkers to connect a cytotoxic drug to an antibody.

Protocol for Determining Drug-to-Antibody Ratio (DAR): The DAR is a critical quality attribute of an ADC.[15] It can be determined using several methods, including Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS).[16]

-

HIC Method:

-

Mass Spectrometry Method:

-

LC-MS provides a direct measurement of the molecular weight of the intact or reduced ADC.[17]

-

The mass difference between the unconjugated antibody and the various drug-loaded species allows for the precise determination of the number of conjugated drugs.[17]

-

The average DAR is calculated from the relative abundance of each species.[17]

-

Visualizing Cellular Uptake: Receptor-Mediated Endocytosis

Fluorescently labeled biomolecules or nanoparticles are powerful tools for studying cellular uptake mechanisms. Receptor-mediated endocytosis is a common pathway for the internalization of targeted therapies.

This process involves the binding of the fluorescently labeled ligand to specific receptors on the cell surface, followed by internalization into the cell through vesicles. The fluorescent signal allows for the real-time tracking of this process, providing valuable data on the efficiency of targeting and the intracellular fate of the therapeutic agent.

References

- 1. Fluorescent Heterobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]

- 2. precisepeg.com [precisepeg.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. stressmarq.com [stressmarq.com]

- 7. omlc.org [omlc.org]

- 8. omlc.org [omlc.org]

- 10. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]

- 12. benchchem.com [benchchem.com]

- 13. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGylation | Semantic Scholar [semanticscholar.org]

- 15. hpst.cz [hpst.cz]

- 16. benchchem.com [benchchem.com]

- 17. sciex.com [sciex.com]

The Strategic Advantage of PEGylation for Cy5 Dyes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the benefits, experimental considerations, and applications of polyethylene (B3416737) glycol (PEG) conjugation—or PEGylation—to Cyanine 5 (Cy5) and its derivatives. Cy5 dyes are invaluable tools in biomedical research due to their far-red fluorescence, which minimizes background autofluorescence from biological tissues. However, their inherent hydrophobicity can lead to challenges in aqueous environments. PEGylation is a powerful strategy to overcome these limitations, enhancing the performance and versatility of Cy5-based probes, diagnostics, and therapeutics.

Core Benefits of PEGylating Cy5 Dyes

The covalent attachment of PEG chains to Cy5 dyes imparts a range of favorable physicochemical and biological properties. These advantages are critical for applications ranging from in vitro assays to in vivo imaging and drug delivery.

1. Enhanced Aqueous Solubility and Stability: Cyanine dyes, including Cy5, are prone to aggregation in aqueous buffers, which can lead to fluorescence quenching and precipitation. PEGylation dramatically increases the hydrophilicity of the dye, ensuring its solubility and stability in physiological solutions.[1] This prevents the formation of non-fluorescent aggregates, leading to more reliable and reproducible results.[2]

2. Reduced Non-Specific Binding and Improved Biocompatibility: The neutral, hydrophilic PEG chains form a hydration shell around the Cy5 molecule. This "stealth" effect sterically hinders non-specific hydrophobic and electrostatic interactions with proteins and cell membranes.[3] The result is a significant reduction in background signal in imaging applications and immunoassays, leading to a higher signal-to-noise ratio.[4][5] Studies have shown that PEG-modified surfaces can reduce non-specific protein binding by a factor of 10.[4]

3. Favorable Pharmacokinetics and Biodistribution: For in vivo applications, PEGylation is a cornerstone of modern drug delivery. By increasing the hydrodynamic radius of the Cy5 conjugate, PEGylation slows renal clearance, leading to a significantly longer circulation half-life.[6] This extended residence time in the bloodstream is crucial for targeted drug delivery and imaging applications, allowing more time for the probe to reach its intended target. Furthermore, PEGylation can alter the biodistribution profile, often reducing uptake by the reticuloendothelial system (RES), such as the liver and spleen.[7][8]

Quantitative Data Summary: PEGylated vs. Non-PEGylated Cy5

The following table summarizes key quantitative parameters that are affected by the PEGylation of Cy5. It is important to note that these values are compiled from various sources and the experimental conditions (e.g., PEG chain length, conjugation chemistry, solvent) can significantly influence the results. This table should be used as a comparative guide rather than a source of absolute values.

| Parameter | Non-PEGylated Cy5 | PEGylated Cy5 | Key Benefit of PEGylation | Source(s) |

| Molar Extinction Coefficient (ε) in aq. buffer | ~250,000 M⁻¹cm⁻¹ | ~107,000 M⁻¹cm⁻¹ | May decrease due to structural changes | [2][9] |

| Fluorescence Quantum Yield (Φ) in aq. buffer | ~0.20 - 0.28 | ~0.07 (for a specific derivative) | Can decrease, but prevents aggregation-induced quenching | [2][10] |

| Aqueous Solubility | Limited, prone to aggregation | Significantly Increased | Improved performance in biological media | [1][2] |

| Non-Specific Protein Binding | High | Reduced up to 10-fold | Higher signal-to-noise ratio | [4] |

| Circulation Half-life (in vivo) | Rapid clearance (minutes) | Significantly prolonged (hours) | Enhanced bioavailability for targeting | [6][11] |

| Uptake by Macrophages | High | Significantly Reduced | Evasion of the immune system | [3][12] |

| Liver/Spleen Accumulation | High | Reduced | Improved targeting to other tissues | [7][8] |

Logical Flow of PEGylation Benefits

The following diagram illustrates the cause-and-effect relationships of PEGylating a Cy5 dye for biomedical applications.

Caption: Logical benefits stemming from the PEGylation of Cy5 dyes.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of PEGylated Cy5 conjugates. Below are representative protocols for common procedures.

Protocol 1: Amine-Reactive PEGylation of Cy5-NHS Ester

This protocol describes the conjugation of an amine-terminated PEG (PEG-NH2) to a Cy5 dye activated with an N-hydroxysuccinimide (NHS) ester.

Caption: Experimental workflow for NHS-ester mediated PEGylation of Cy5.

Methodology Details:

-

Reagent Preparation:

-

Equilibrate Cy5-NHS ester and MeO-PEG-NH2 (e.g., MW 5000) to room temperature.

-

Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3-8.5. Avoid buffers containing primary amines like Tris.[13]

-

-

Reaction:

-

Dissolve MeO-PEG-NH2 (e.g., 6 µmol) in 1 mL of the reaction buffer.

-

Dissolve Cy5-NHS (e.g., 12 µmol, 2 eq) in a minimal amount of anhydrous DMSO.

-

Add the Cy5-NHS solution dropwise to the stirring PEG solution.

-

Protect the reaction from light and stir at room temperature for at least 4 hours, or overnight.[13]

-

-

Purification:

-

The reaction mixture can be purified by size-exclusion chromatography (e.g., Sephadex G-25) to separate the larger Cy5-PEG conjugate from smaller, unreacted Cy5-NHS and hydrolysis byproducts.

-

Alternatively, dialysis using an appropriate molecular weight cutoff (MWCO) membrane can be used.

-

-

Analysis:

-

Collect the colored fractions corresponding to the Cy5-PEG conjugate.

-

Confirm the successful conjugation and purity using UV-Vis spectroscopy (to determine dye concentration) and HPLC-MS (to confirm mass).

-

Lyophilize the purified fractions to obtain the final product as a blue solid.[13]

-

Protocol 2: Characterization by Dynamic Light Scattering (DLS)

DLS is used to measure the hydrodynamic diameter of PEGylated Cy5 conjugates or nanoparticles, providing a quantitative measure of the size increase due to the PEG shell.

Caption: Workflow for DLS analysis of PEGylated nanoparticles.

Methodology Details:

-

Sample Preparation:

-

Disperse the PEGylated Cy5 conjugate or nanoparticle in a suitable, filtered buffer (e.g., PBS, 10 mM NaCl).

-

The concentration should be optimized to achieve a desirable count rate on the DLS instrument (typically 100-500 kcps). A dilution series is often necessary to determine this.

-

-

Measurement:

-

Filter the final diluted sample through a 0.22 µm syringe filter to remove dust and large aggregates.

-

Transfer the sample to a clean, dust-free DLS cuvette.

-

Allow the sample to thermally equilibrate inside the instrument for several minutes before measurement.

-

Perform multiple (at least 3) replicate measurements to ensure the results are stable and reproducible.

-

-

Data Analysis:

-

The primary reported value is the Z-average diameter , which represents the intensity-weighted mean hydrodynamic size.

-

The Polydispersity Index (PDI) is also reported, which is a measure of the broadness of the size distribution. A PDI value below 0.25 is generally considered acceptable for most applications.

-

Protocol 3: In Vitro Cellular Uptake Assay

This workflow outlines the steps to quantitatively compare the cellular uptake of PEGylated versus non-PEGylated Cy5 probes using flow cytometry.

Caption: Workflow for in vitro cellular uptake analysis.

Methodology Details:

-

Cell Culture: Seed cells of interest (e.g., cancer cells or macrophages) into plates and allow them to adhere overnight.

-

Treatment: Prepare solutions of non-PEGylated Cy5 and PEGylated Cy5 at the same molar concentration in cell culture medium. Replace the old medium with the probe-containing medium and incubate for a set time (e.g., 1-24 hours).

-

Washing and Harvesting: After incubation, wash the cells thoroughly with cold PBS to remove any probes that have not been internalized. Detach the cells from the plate.

-

Analysis: Analyze the cell suspension using a flow cytometer equipped with a laser appropriate for Cy5 excitation (e.g., 633 nm). The mean fluorescence intensity (MFI) of the cell population is a quantitative measure of probe uptake. Compare the MFI of cells treated with the PEGylated probe to the non-PEGylated control to determine the reduction in non-specific uptake.[14]

Protocol 4: In Vivo Biodistribution Study

This protocol describes a typical workflow for assessing the biodistribution of a Cy5-labeled probe in a mouse model using optical imaging.

Caption: Workflow for an in vivo biodistribution study.

Methodology Details:

-

Administration: Intravenously inject the Cy5-PEG conjugate into an appropriate animal model (e.g., a mouse bearing a subcutaneous tumor).

-

Live Animal Imaging: At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the animal and acquire whole-body fluorescence images using an in vivo imaging system (IVIS) with the appropriate filters for Cy5.

-

Ex Vivo Analysis: At the end of the study, euthanize the animal and dissect the major organs (liver, spleen, kidneys, lungs, heart, tumor, etc.).

-

Quantification: Arrange the organs and acquire a final ex vivo fluorescence image. Use the system's software to draw regions of interest (ROIs) around each organ and quantify the fluorescence signal (e.g., total radiant efficiency). This allows for a quantitative comparison of probe accumulation in different tissues.[11][15]

Conclusion

PEGylation is a robust and versatile chemical modification that significantly enhances the utility of Cy5 dyes for a wide array of biomedical applications. By improving aqueous solubility, reducing non-specific interactions, and optimizing in vivo pharmacokinetics, PEGylation transforms Cy5 from a simple fluorescent label into a high-performance component of sophisticated probes and drug delivery systems. The experimental protocols and quantitative data provided in this guide serve as a foundational resource for researchers aiming to harness the full potential of PEGylated Cy5 in their work.

References

- 1. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Reducing Non-Specific Binding and Uptake of Nanoparticles and Improving Cell Targeting with an Antifouling PEO-b-PγMPS Copolymer Coating - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A quantitative analysis and chemical approach for the reduction of nonspecific binding proteins on affinity resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. creativepegworks.com [creativepegworks.com]

- 7. researchgate.net [researchgate.net]

- 8. Counterion-insulated near-infrared dyes in biodegradable polymer nanoparticles for in vivo imaging - Nanoscale Advances (RSC Publishing) DOI:10.1039/D1NA00649E [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. ovid.com [ovid.com]

- 11. Distribution and accumulation of Cy5.5-labeled thermally cross-linked superparamagnetic iron oxide nanoparticles in the tissues of ICR mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dovepress.com [dovepress.com]

- 15. researchgate.net [researchgate.net]

A Technical Guide to N-(m-PEG4)-N'-(PEG4-acid)-Cy5: A Versatile Tool for Bioconjugation and Fluorescence Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-(m-PEG4)-N'-(PEG4-acid)-Cy5, a near-infrared (NIR) fluorescent probe designed for the stable labeling of biomolecules. This document details its chemical properties, identifies commercial suppliers and pricing, outlines experimental protocols for its use in bioconjugation and various imaging applications, and presents visual workflows to guide experimental design.

Core Compound Characteristics

This compound is a specialized fluorescent dye featuring a Cy5 core, a NIR fluorophore, flanked by two polyethylene (B3416737) glycol (PEG) linkers. One terminus is capped with a methyl ether group (m-PEG4), while the other presents a terminal carboxylic acid (PEG4-acid). This bifunctional design offers several advantages in biological research. The hydrophilic PEG spacers enhance the solubility of the dye in aqueous buffers, mitigating aggregation and improving the biocompatibility of the labeled molecule.[1][2] The terminal carboxylic acid provides a reactive handle for covalent conjugation to primary amine groups present on biomolecules such as proteins, antibodies, and peptides.[1][2][3] This reaction is typically facilitated by carbodiimide (B86325) chemistry, employing activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or other coupling agents like HATU to form a stable amide bond.[1][2]

The Cy5 fluorophore exhibits strong absorption and emission in the far-red region of the electromagnetic spectrum, a property that is highly advantageous for biological imaging.[4] This spectral window (the "NIR window") is characterized by minimal autofluorescence from endogenous biomolecules, leading to a high signal-to-noise ratio and deeper tissue penetration for in vivo imaging applications.[4][5]

Commercial Availability and Technical Specifications

Several suppliers offer this compound, with variations in purity and pricing. The following table summarizes the available quantitative data from various vendors to facilitate comparison.

| Supplier | Catalog Number | Molecular Weight ( g/mol ) | Purity | Excitation Max (nm) | Emission Max (nm) | Price (USD) | Unit Size |

| BroadPharm | BP-23018 | 829.5 | >98% | 649 | 667 | $225 | 2 mg |

| $450 | 5 mg | ||||||

| $680 | 10 mg | ||||||

| MySkinRecipes | 106355 | 829.46 | >97% | Not Specified | Not Specified | ~$900 (฿31,500.00) | 100 mg |

| BOC Sciences | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Inquire | Not Specified |

| AxisPharm | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Inquire | Not Specified |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Experimental Protocols

The following sections provide detailed methodologies for the conjugation of this compound to proteins and its application in fluorescence microscopy and in vivo imaging.

Protein Labeling via Amide Bond Formation

This protocol describes the covalent attachment of the carboxylic acid group of the dye to primary amines (e.g., lysine (B10760008) residues) on a target protein using EDC and Sulfo-NHS.

Materials:

-

This compound

-

Target protein in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Reaction Buffer: PBS, pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5

-

Purification column (e.g., Sephadex G-25)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

Procedure:

-

Reagent Preparation:

-

Equilibrate all reagents to room temperature before use.

-

Prepare a stock solution of this compound in DMSO or DMF (e.g., 10 mg/mL).

-

Prepare fresh stock solutions of EDC (e.g., 10 mg/mL in Activation Buffer) and Sulfo-NHS (e.g., 10 mg/mL in Activation Buffer).

-

-

Protein Preparation:

-

Activation of Carboxylic Acid:

-

In a microcentrifuge tube, combine the this compound stock solution with EDC and Sulfo-NHS in Activation Buffer. The molar ratio of dye:EDC:Sulfo-NHS can be optimized, but a starting point of 1:10:25 is recommended.

-

Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid group.

-

-

Conjugation Reaction:

-

Add the activated dye solution to the protein solution. The molar ratio of dye to protein should be optimized for the specific application, with a starting range of 5:1 to 20:1.

-

Incubate the reaction for 2 hours to overnight at 4°C with gentle stirring, protected from light.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature to quench any unreacted dye.

-

-

Purification of the Labeled Protein:

-

Characterization of the Conjugate:

-

Determine the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule.

-

Measure the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).

-

Calculate the DOL using the following formula: DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF_280)) * ε_dye) Where:

-

A_max is the absorbance at the dye's maximum absorption wavelength (~650 nm).

-

A_280 is the absorbance at 280 nm.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of the dye at its A_max (~250,000 cm⁻¹M⁻¹ for Cy5).

-

CF_280 is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Cy5).[1]

-

-

-

Storage:

-

Store the purified Cy5-labeled protein at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store in aliquots at -20°C or -80°C.

-

Fluorescence Microscopy of Labeled Cells

This protocol provides a general workflow for imaging cells stained with a Cy5-conjugated antibody.

Materials:

-

Cy5-labeled antibody

-

Cells cultured on glass coverslips or in imaging-compatible plates

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope with appropriate filter sets for Cy5 (e.g., Excitation: 620-640 nm, Emission: 660-680 nm).

Procedure:

-

Cell Preparation:

-

Fix cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash cells three times with PBS.

-

Permeabilize cells with permeabilization buffer for 10 minutes (if targeting intracellular antigens).

-

Wash cells three times with PBS.

-

-

Immunolabeling:

-

Block non-specific antibody binding by incubating cells in blocking buffer for 1 hour at room temperature.

-

Dilute the Cy5-labeled antibody to the desired concentration in blocking buffer.

-

Incubate cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Wash cells three times with PBS.

-

-

Counterstaining and Mounting:

-

If desired, incubate cells with a nuclear counterstain like DAPI for 5-10 minutes.

-

Wash cells twice with PBS.

-

Mount the coverslip onto a microscope slide using an antifade mounting medium.

-

-

Imaging:

-

Image the cells using a fluorescence microscope with appropriate filter sets for DAPI and Cy5.

-

Acquire images with optimal exposure times to maximize signal and minimize photobleaching.

-

In Vivo Fluorescence Imaging

This protocol outlines a general procedure for non-invasive imaging of a Cy5-labeled probe (e.g., an antibody) in a small animal model.

Materials:

-

Cy5-labeled probe

-

Tumor-bearing or healthy mice

-

In vivo imaging system (e.g., IVIS Spectrum)

-

Anesthesia (e.g., isoflurane)

-

Sterile saline or other appropriate vehicle

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using isoflurane.

-

Acquire a baseline image before injection to assess autofluorescence.

-

-

Probe Administration:

-

Dilute the Cy5-labeled probe to the desired concentration in a sterile vehicle.

-

Inject the probe intravenously (i.v.) via the tail vein. The typical injection volume is 100-200 µL.

-

-

Image Acquisition:

-

Ex Vivo Organ Analysis (Optional):

-

At the final time point, euthanize the mouse.

-

Perfuse the animal with saline to remove blood from the organs.

-

Dissect the major organs (liver, spleen, kidneys, lungs, heart, tumor, etc.).

-

Arrange the organs in the imaging chamber and acquire a fluorescence image to quantify probe accumulation in specific tissues.

-

-

Data Quantification:

-

Draw Regions of Interest (ROIs) around the tumor and organs in both the in vivo and ex vivo images.

-

Measure the average fluorescence intensity within each ROI to quantify the signal.

-

Visualizing Experimental Workflows and Signaling Pathways

To further aid in experimental design and comprehension, the following diagrams, generated using the DOT language, illustrate key processes and relationships.

Caption: Workflow for the bioconjugation of this compound to a protein.

Caption: General workflow for in vivo fluorescence imaging with a Cy5-labeled probe.

Caption: Simplified signaling pathway of antibody internalization and detection.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound, 2107273-32-3 | BroadPharm [broadpharm.com]

- 3. Cyanine fluorochrome-labeled antibodies in vivo: assessment of tumor imaging using Cy3, Cy5, Cy5.5, and Cy7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Cy5-PEG4-acid | AxisPharm [axispharm.com]

- 6. jenabioscience.com [jenabioscience.com]

- 7. abcam.com [abcam.com]

- 8. benchchem.com [benchchem.com]

Safeguarding Your Signal: A Technical Guide to Storing Cy5-PEG4-Acid Compounds

For researchers, scientists, and drug development professionals, the integrity of fluorescently labeled compounds is paramount to generating reliable and reproducible data. This in-depth technical guide provides core storage and handling protocols for Cy5-PEG4-acid to ensure its stability and optimal performance in your experimental workflows.

The stability of Cy5-PEG4-acid, a molecule combining a fluorescent cyanine (B1664457) dye (Cy5) with a hydrophilic polyethylene (B3416737) glycol (PEG) linker and a reactive carboxylic acid group, is influenced by several environmental factors. Improper storage can lead to degradation of either the Cy5 dye or the PEG chain, compromising the compound's fluorescent properties and reactivity. Adherence to the storage conditions outlined below is critical for maximizing the shelf life and efficacy of this valuable reagent.

Recommended Storage Conditions

To prevent degradation, Cy5-PEG4-acid should be stored with careful consideration of temperature, light exposure, and moisture. The following table summarizes the recommended storage conditions for both short-term and long-term preservation.

| Storage Duration | Temperature | Light Exposure | Atmosphere | Form |

| Short-Term (days to weeks) | 0 - 4 °C[1] | In the dark[1][2][3] | Standard | Dry/Solid |

| Long-Term (months to years) | -20 °C[1][4][5][6][7] or ≤ -15°C[3] | In the dark[1][2][3] | Inert Gas (Argon or Nitrogen)[3] | Dry/Solid |

| Stock Solutions | -20 °C[8][9] or -80°C[2][10] | In the dark[2] | Sealed container | In anhydrous solvent (e.g., DMSO, DMF)[9] |

Key Factors Influencing Stability

Several factors can impact the chemical integrity of Cy5-PEG4-acid. Understanding these factors is crucial for implementing appropriate handling and storage protocols.

Factors contributing to the degradation of Cy5-PEG4-acid.

Light Sensitivity

The Cy5 dye component is highly susceptible to photobleaching, an irreversible process that leads to a loss of fluorescence upon exposure to light.[2] Therefore, it is imperative to store Cy5-PEG4-acid in the dark. Using amber vials or wrapping storage containers in aluminum foil is a recommended practice.[2]

Temperature

Elevated temperatures can accelerate the degradation of both the Cy5 dye and the PEG linker.[11] For short-term storage, refrigeration at 0-4°C is sufficient.[1] However, for long-term preservation, freezing at -20°C is strongly advised to maintain the compound's stability.[1][4][5][6][7] Some suppliers even recommend temperatures as low as -80°C for stock solutions to prevent inactivation from repeated freeze-thaw cycles.[10]

Oxidation

Polyethylene glycol (PEG) chains are susceptible to oxidative degradation.[12][13] To mitigate this, long-term storage under an inert atmosphere, such as dry argon or nitrogen, is recommended.[3] This is particularly important for the dry, solid form of the compound.

Moisture

The carboxylic acid group of the Cy5-PEG4-acid is a reactive functional group. While stable in its dry form, the presence of moisture can potentially lead to hydrolysis or other unwanted reactions, which could reduce its reactivity for subsequent conjugation reactions. Therefore, it is crucial to keep the compound in a dry environment.[1] Using a desiccant in the storage container can help maintain a low-moisture environment.[3]

Experimental Protocols: Handling and Preparation of Stock Solutions

Proper handling techniques are as important as storage conditions to ensure the integrity of Cy5-PEG4-acid.

Protocol for Handling Solid Compound:

-

Equilibration: Before opening, allow the vial to slowly warm to room temperature. This prevents condensation of moisture inside the vial.[3]

-

Inert Atmosphere: If possible, handle the solid compound in a glove box or under a stream of inert gas (argon or nitrogen) to minimize exposure to oxygen and moisture.[3]

-

Dispensing: Weigh the desired amount of the compound quickly and accurately. For compounds that are difficult to weigh, preparing a stock solution is recommended.[9]

-

Resealing: After dispensing, purge the vial with an inert gas before tightly sealing the cap for storage.

Protocol for Preparation and Storage of Stock Solutions:

-

Solvent Selection: Dissolve the Cy5-PEG4-acid in a suitable anhydrous organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[9] The hydrophilic PEG spacer increases solubility in aqueous media as well.[1][4]

-

Concentration: Prepare a stock solution at a convenient concentration. Note that for protein labeling, a final protein concentration of at least 2 mg/mL is recommended for efficient labeling.[8]

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes.[2]

-

Storage of Aliquots: Store the aliquots in tightly sealed vials at -20°C or -80°C in the dark.[2][8][10]

By adhering to these detailed storage and handling protocols, researchers can ensure the long-term stability and performance of their Cy5-PEG4-acid compounds, leading to more consistent and reliable experimental outcomes.

References

- 1. medkoo.com [medkoo.com]

- 2. benchchem.com [benchchem.com]

- 3. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]

- 4. Cy5-PEG4-acid | BroadPharm [broadpharm.com]

- 5. Cy5 acid, 1032678-07-1 | BroadPharm [broadpharm.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. N-(m-PEG4)-N'-(PEG4-acid)-Cy5, 2107273-32-3 | BroadPharm [broadpharm.com]

- 8. jenabioscience.com [jenabioscience.com]

- 9. broadpharm.com [broadpharm.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. hamptonresearch.com [hamptonresearch.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. youtube.com [youtube.com]

In-Depth Technical Guide to N-(m-PEG4)-N'-(PEG4-acid)-Cy5

For Researchers, Scientists, and Drug Development Professionals